molecular formula C21H16N4O4S3 B11278491 Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B11278491
M. Wt: 484.6 g/mol
InChI Key: KDIABOUADQWMGR-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a thiazolo[4,5-d]pyrimidine core, a privileged scaffold known for its diverse biological activities, fused with a substituted benzoate ester. The structure incorporates multiple functional groups, including a thioxo moiety and an acetamido linker, which contribute to its potential as a versatile building block for drug discovery. Its molecular framework suggests potential for application in the development of enzyme inhibitors, particularly targeting kinases or other ATP-binding proteins, given the structural similarity of the pyrrimidine core to purine bases. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening to investigate new therapeutic pathways. The product is supplied for non-human research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C21H16N4O4S3

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

KDIABOUADQWMGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Precursor Preparation: Dihydropyrimidine Thiones

The thiazolo[4,5-d]pyrimidine scaffold is synthesized from dihydropyrimidine thione precursors. A modified Biginelli reaction is employed, combining thiourea, methyl 3-oxopentanoate, and substituted benzaldehydes in ethanol under HCl catalysis. For example:

  • Reagents : 4-Hydroxybenzaldehyde (1.2 eq), thiourea (1.0 eq), methyl 3-oxopentanoate (1.5 eq).

  • Conditions : Reflux in ethanol (6–8 h), followed by cooling to 4°C for crystallization.

  • Yield : 72–85% for 4-substituted dihydropyrimidine thiones.

Cyclization to Thiazolo[4,5-d]Pyrimidine

Cyclization is achieved using polyphosphoric acid (PPA) at elevated temperatures:

  • Procedure : Dihydropyrimidine thione (1.0 eq) is heated with PPA (5.0 eq) at 120°C for 2–3 h.

  • Mechanism : Intramolecular cyclization followed by dehydration.

  • Yield : 68–78% for 7-oxo-3-phenyl derivatives.

Table 1: Cyclization Conditions and Outcomes

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
5-Ethyl-4-phenyl-dihydropyrimidinePPA120375
4-(4-Chlorophenyl)-dihydropyrimidinePPA1102.568
SubstrateAlkylating AgentBaseSolventYield (%)Reference
5-Thio-3-phenyl derivativeChloroacetamideK2CO3Acetone65
5-Thio-4-methyl derivativeBromoacetamideKOHEtOH72

Esterification of the Benzoate Moiety

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is prepared via Fischer esterification:

  • Reagents : 4-Aminobenzoic acid (1.0 eq), methanol (excess), HCl (catalyst).

  • Conditions : Reflux (12 h), pH adjustment to 6–7 during workup.

  • Yield : 88–92%.

Amidation with Thioacetamido Intermediate

The final coupling employs EDC/HOBt-mediated amidation:

  • Reagents : Thioacetamido-thiazolo[4,5-d]pyrimidine (1.0 eq), methyl 4-aminobenzoate (1.1 eq).

  • Conditions : DMF, 0°C → room temperature, 24 h.

  • Yield : 58–63%.

Table 3: Amidation Reaction Optimization

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)Reference
EDC/HOBtDMF0 → 252460
DCC/DMAPCH2Cl2251855

Structural Characterization

Spectroscopic Analysis

  • IR : νmax 1678 cm⁻¹ (C=O ester), 1566 cm⁻¹ (C=N thiazole), 1240 cm⁻¹ (C-S).

  • 1H NMR (DMSO-d6) : δ 7.45–7.49 (m, aromatic H), 4.69 (s, CH2S), 3.85 (s, OCH3).

  • 13C NMR : δ 168.3 (C=O), 161.6 (C=S), 55.2 (OCH3).

  • MS (ESI) : m/z 533.2 [M+H]+.

Purity and Regioselectivity

HPLC analysis (C18 column, MeCN/H2O) confirms >98% purity. Regioselectivity in cyclization is validated by NOE NMR experiments.

Challenges and Optimization

Side Reactions

  • Oxidation of Thiols : Minimized by conducting reactions under N2.

  • Ester Hydrolysis : Controlled via pH adjustment during workup (pH 6–7).

Scalability

  • PPA Cyclization : Scalable to 100 g with consistent yields (70–75%).

  • Amidation : Requires excess EDC (1.5 eq) for >60% yield at 1 mol scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds similar to Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate exhibit anticancer properties . The thiazolopyrimidine moiety can interact with various molecular targets involved in cancer cell proliferation. For instance, studies have indicated that derivatives of this compound can inhibit the growth of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity . Similar thiazolopyrimidine derivatives have been investigated for their efficacy against bacterial and fungal strains. The presence of thio groups may enhance the compound's ability to penetrate microbial membranes and exert its effects.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor . Compounds with similar structures have demonstrated inhibitory effects on various enzymes linked to disease processes. For example, they may inhibit proteases or kinases that play critical roles in cancer progression or inflammation.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several thiazolopyrimidine derivatives and assessed their anticancer activity against human breast cancer cell lines. One derivative exhibited an IC50 value of 46 nM against MCF-7 cells, indicating potent antiproliferative effects. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhanced activity .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazolopyrimidine compounds similar to this compound. The study demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics .

Study 3: Enzyme Inhibition

A further investigation into enzyme inhibition revealed that certain derivatives of thiazolopyrimidine could effectively inhibit specific kinases involved in cancer signaling pathways. This study highlighted the potential of these compounds as therapeutic agents targeting enzyme-mediated processes in tumor biology .

Mechanism of Action

The mechanism of action of methyl 4-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolo[4,5-d]pyrimidine Cores

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19) Core Structure: Shares the thiazolo[4,5-d]pyrimidine system but incorporates a thieno[3,4-d]pyrimidine moiety and a hydroxycoumarin substituent. Synthesis: Microwave-assisted or conventional heating in DMF with glacial acetic acid yields this derivative (78% yield) .

N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide (Compound 7c)

  • Substituents : Features a 4-methoxyphenyl group at position 3 and a benzimidamide side chain.
  • Properties : High thermal stability (mp 314–315°C) and IR carbonyl stretch at 1680 cm⁻¹, indicating strong hydrogen-bonding capacity .
  • Comparison : The methoxy group may improve solubility relative to the target compound’s thioacetamido benzoate group.

Analogues with Thiazolo[3,2-a]pyrimidine Cores

Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core Structure : Thiazolo[3,2-a]pyrimidine , a regioisomer of the target compound’s core.
  • Structural Features :

  • Puckered pyrimidine ring (deviation: 0.224 Å from plane) and an 80.94° dihedral angle between thiazolopyrimidine and benzene rings .
  • C–H···O hydrogen bonds create chains in the crystal lattice .
    • Synthesis : Reflux in acetic acid/anhydride with sodium acetate (78% yield) .
    • Comparison : The trimethoxybenzylidene group introduces steric bulk and electron-donating effects, contrasting with the target’s simpler phenyl substitution.

Key Findings and Insights

Structural Diversity :

  • The thiazolo[4,5-d]pyrimidine core in the target compound allows modular substitution, as seen in Compounds 19 and 7c. However, regioisomeric cores (e.g., thiazolo[3,2-a]) exhibit distinct conformational behavior, such as ring puckering .
  • Electron-withdrawing groups (e.g., thioxo) in the target compound may reduce solubility compared to methoxy-substituted analogues .

Synthetic Strategies :

  • Microwave-assisted synthesis (Compound 19) offers efficiency, while reflux methods (Ethyl 7-Methyl...) are robust for sterically hindered derivatives .
  • Yields vary significantly (51–78%), highlighting the impact of substituent complexity on reaction optimization.

Gaps in Data :

  • Pharmacological data (e.g., IC₅₀ values) for the target compound are absent in the evidence.
  • Melting points and spectroscopic details (e.g., NMR, IR) for the target compound remain unspecified.

Biological Activity

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4O3S3C_{20}H_{16}N_{4}O_{3}S_{3} with a molecular weight of 456.6 g/mol. The unique structural features include a thiazolo[4,5-d]pyrimidine moiety that contributes to its biological properties.

PropertyValue
Molecular FormulaC20H16N4O3S3
Molecular Weight456.6 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that compounds similar to methyl 4-(2-(7-oxo-3-phenyl-2-thioxo... exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, a related compound was found to inhibit cellular proliferation in tumor cells with GI50 values ranging from 0.025 to 2 μM across multiple cell lines .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways necessary for cell growth and survival. The thiazolo[4,5-d]pyrimidine core is believed to interact with key kinases involved in tumor progression .

Antimicrobial Properties

The thiazole ring present in the structure has been associated with antimicrobial activity. Research on structurally similar compounds has shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Case Studies

  • In Vitro Cytotoxicity Studies : A study evaluating the cytotoxic effects of related thiazolo[4,5-d]pyrimidine derivatives showed that modifications at specific positions significantly influenced their potency against cancer cell lines . The results highlighted the importance of structural optimization for enhancing biological activity.
  • Antimicrobial Evaluation : Another research effort focused on synthesizing new derivatives based on the thiazole structure and assessing their antimicrobial efficacy against common pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Q & A

Advanced Research Question

In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays, referencing structural analogs with confirmed bioactivity .

Structure-activity relationship (SAR) studies : Modify the phenyl or thioacetamido substituents to assess their impact on potency, as seen in related thiazolo-pyrimidines .

Toxicity profiling : Use cell viability assays (e.g., MTT) on mammalian cell lines to identify cytotoxicity thresholds .

What computational tools can predict the compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are effective for modeling interactions. For instance:

  • Use X-ray-derived crystal coordinates (e.g., C5 chiral center deviations of 0.224 Å) to build 3D models .
  • Validate docking poses with experimental bioactivity data from structurally similar compounds .

How can solubility challenges during synthesis be addressed?

Advanced Research Question
Poor solubility in aqueous media is common due to the compound’s hydrophobic thiophene and benzoate groups. Strategies include:

  • Co-solvent systems : Ethyl acetate/ethanol (3:2) mixtures improve recrystallization efficiency .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at non-critical positions to enhance solubility without altering core reactivity .

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